2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[(1-benzylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-9-16-7-4-8-17(16)19-21(18)13-15-11-20(12-15)10-14-5-2-1-3-6-14/h1-3,5-6,9,15H,4,7-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRWFHLISJRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Key Intermediates
Retrosynthetic Analysis
The target molecule can be dissected into two primary subunits:
- Cyclopenta[c]pyridazin-3-one core : Synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives.
- 1-Benzylazetidin-3-ylmethyl side chain : Constructed through ring-closing metathesis or nucleophilic substitution on azetidine precursors.
Intermediate Synthesis
Cyclopenta[c]pyridazin-3-one Formation
A validated pathway involves the condensation of cyclopentanone with ethyl glyoxylate, followed by hydrazine cyclization (Figure 1):
$$
\text{Cyclopentanone} + \text{Ethyl glyoxylate} \xrightarrow{\text{HCl, 80°C}} \text{Cyclopenta[c]pyridazin-3-one precursor} \xrightarrow{\text{Hydrazine, EtOH}} \text{Core structure}
$$
Key Data :
1-Benzylazetidine Synthesis
The azetidine ring is synthesized via a modified Gabriel synthesis using 1,3-dibromopropane and benzylamine (Table 1):
$$
\text{1,3-Dibromopropane} + \text{Benzylamine} \xrightarrow{\text{K₂CO₃, DMF}} 1\text{-Benzylazetidine}
$$
Optimized Conditions :
Coupling Strategies for Final Assembly
Alkylation of Cyclopenta[c]pyridazin-3-one
The side chain is introduced via nucleophilic alkylation using 1-benzylazetidine-3-methanol and a brominated pyridazinone derivative (Scheme 1):
$$
\text{Bromopyridazinone} + \text{1-Benzylazetidine-3-methanol} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Critical Parameters :
Industrial-Scale Production Considerations
Analytical Characterization Data
Spectroscopic Properties
Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| Solubility (Water) | 2.1 mg/mL | USP <791> |
| LogP | 2.8 | Shake-flask |
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a lead compound in drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate cellular signaling pathways, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Tetrahydropyridazin-3-one: A reduced form of pyridazinone with additional hydrogen atoms.
Uniqueness
2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its specific structural features, including the azetidine and benzyl groups, which confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives .
Biological Activity
The compound 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has emerged as a significant subject of research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound belongs to the pyridazinone family, which is recognized for its varied pharmacological properties. Its molecular formula is with a molecular weight of 285.39 g/mol. The InChI Key for this compound is UQIRWFHLISJRPA-UHFFFAOYSA-N.
The biological activity of 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one primarily involves its interaction with specific enzymes and cellular pathways. Research indicates that the compound exhibits enzyme inhibition properties and modulates various signaling pathways within cells. This modulation can lead to diverse pharmacological effects including:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes.
- Cell Signaling Modulation : It affects pathways that regulate cell growth and differentiation.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes leading to altered metabolism |
| Cellular Modulation | Affects cellular signaling pathways influencing cell behavior |
| Pharmacological Effects | Exhibits potential therapeutic effects in various disease models |
Vasorelaxant Activity
A study focused on the synthesis of related compounds indicated that derivatives of pyridazinones exhibited vasorelaxant activity and heart-rate-reducing effects. These compounds were characterized using (1)H-NMR and mass spectrometry, revealing their potential in cardiovascular therapies .
Neuropharmacological Effects
Research has shown that compounds similar to 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can influence neurotransmitter systems. The modulation of serotonin and dopamine pathways suggests potential applications in treating mood disorders.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for verifying substituent positions, particularly the benzylazetidine and cyclopenta moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between structural isomers .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) is critical, especially for pharmacological studies .
- X-ray Crystallography : Optional but valuable for resolving ambiguities in stereochemistry or bond conformations .
How can reaction conditions be optimized to improve synthetic yield for the benzylazetidine moiety?
Q. Advanced Research Focus
- Temperature Control : Lower temperatures (e.g., 0–25°C) during azetidine ring formation reduce side reactions like ring-opening .
- Protecting Group Strategy : Temporary protection of reactive sites (e.g., using Boc groups) prevents undesired alkylation .
- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., from 24 hours to 30 minutes) and improves yields by enhancing reaction homogeneity .
- Solvent Screening : Test mixtures of THF/water or dichloromethane/methanol to balance solubility and reactivity .
How should researchers address contradictions in reported pharmacological activity data for this compound?
Advanced Research Focus
Contradictions often arise from variations in:
- Purity Levels : Impurities >5% can skew bioactivity results. Cross-validate using orthogonal methods (e.g., LC-MS vs. NMR) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols using guidelines from .
- Metabolic Stability : Hepatic microsome assays can identify if rapid degradation explains inconsistent in vivo vs. in vitro results .
What computational methods are effective for predicting the compound’s reactivity and binding affinity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models electron distribution in the pyridazinone ring to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or GPCRs), guiding structure-activity relationship (SAR) studies .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the benzylazetidine group in aqueous vs. lipid environments .
What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing batch-to-batch variability .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Process Analytical Technology (PAT) : Real-time monitoring via inline spectroscopy ensures critical quality attributes (CQAs) are maintained during scale-up .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 Knockout Models : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for interactions with putative targets .
- Transcriptomic/Proteomic Profiling : Identify downstream biomarkers using RNA-seq or SILAC-based mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
